(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride
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Overview
Description
®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative with a chlorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 3-chlorobenzonitrile.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas and a palladium catalyst, yielding 3-chlorobenzylamine.
Strecker Synthesis: The amine undergoes Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form ®-2-amino-2-(3-chlorophenyl)acetonitrile.
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid group, resulting in ®-2-amino-2-(3-chlorophenyl)acetic acid.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride often involve large-scale Strecker synthesis and subsequent hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of ®-2-amino-2-(3-nitrophenyl)acetic acid.
Reduction: Formation of ®-2-amino-2-(3-chlorophenyl)ethanol.
Substitution: Formation of ®-2-amino-2-(3-methoxyphenyl)acetic acid.
Scientific Research Applications
®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(4-chlorophenyl)acetic acid hydrochloride
- 2-amino-2-(2-chlorophenyl)acetic acid hydrochloride
- 2-amino-2-(3-bromophenyl)acetic acid hydrochloride
Uniqueness
®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the position of the chlorine atom on the phenyl ring. This configuration can result in distinct biological activity and chemical reactivity compared to its isomers and analogs.
Properties
IUPAC Name |
(2R)-2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVOEYNISLYJX-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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